{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(dimethylamino)propyl]amine
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Overview
Description
{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(dimethylamino)propyl]amine is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(dimethylamino)propyl]amine typically involves multi-step organic reactions. One common method includes the alkylation of pyrazole derivatives with appropriate alkyl halides under basic conditions. The reaction conditions often require the use of solvents like dimethylformamide or tetrahydrofuran, and bases such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(dimethylamino)propyl]amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It is also explored for its role in enzyme inhibition and as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is evaluated for its activity against various biological targets, including enzymes and receptors involved in disease pathways.
Industry
In the industrial sector, this compound finds applications in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(dimethylamino)propyl]amine involves its interaction with specific molecular targets. It may act as an inhibitor or activator of enzymes, or as a ligand for receptors. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
- Diethyl malonate
Uniqueness
What sets {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(dimethylamino)propyl]amine apart from similar compounds is its unique structural features, which confer specific biological activities. Its combination of a pyrazole ring with a dimethylamino group and a butan-2-yl substituent provides a distinct profile in terms of reactivity and interaction with biological targets.
Properties
Molecular Formula |
C13H26N4 |
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Molecular Weight |
238.37 g/mol |
IUPAC Name |
N-[(2-butan-2-ylpyrazol-3-yl)methyl]-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C13H26N4/c1-5-12(2)17-13(7-9-15-17)11-14-8-6-10-16(3)4/h7,9,12,14H,5-6,8,10-11H2,1-4H3 |
InChI Key |
AKHJHOUKXQTUJS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=CC=N1)CNCCCN(C)C |
Origin of Product |
United States |
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